![molecular formula C25H21BClF4P B1607794 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate CAS No. 97559-21-2](/img/structure/B1607794.png)
4-Chlorobenzyl triphenylphosphonium tetrafluoroborate
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate consists of a central phosphonium ion (P+) bonded to three phenyl groups and a chlorobenzyl group. The tetrafluoroborate anion (BF4-) balances the charge. The compound’s structure is crucial for understanding its properties and reactivity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis
4-Chlorobenzyl triphenylphosphonium tetrafluoroborate: is a versatile reagent in organic synthesis, particularly in the Wittig reaction . This reaction is pivotal for forming carbon-carbon double bonds, allowing for the synthesis of alkenes from aldehydes or ketones. The compound’s stability and reactivity make it an excellent choice for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of β-amyloid plaque ligands . These ligands are crucial for studying Alzheimer’s disease, as they bind to amyloid plaques in the brain, allowing researchers to visualize and quantify plaque deposition using imaging techniques.
Insecticide Development
The compound’s application extends to the development of pyrethroids with insecticidal activity . Pyrethroids are synthetic analogs of naturally occurring insecticidal compounds and are widely used due to their high effectiveness and low toxicity to mammals.
Antifungal Agents
Researchers have utilized 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate to create chlorinated aromatic avenaciolide analogs with antifungal activity . These analogs show promise in combating fungal infections in crops, contributing to agricultural biosecurity.
Anti-Trypanosomal Agents
The compound is also a key reactant in synthesizing substituted benzofuroxans for the inhibition of Trypanosoma cruzi growth . This application is significant in the fight against Chagas disease, a tropical parasitic disease.
Analytical Chemistry
This compound finds use in analytical chemistry as a phase transfer catalyst . It can enhance the reaction rates of certain processes, making it valuable for developing more efficient and sensitive analytical methods.
properties
IUPAC Name |
(4-chlorophenyl)methyl-triphenylphosphanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClP.BF4/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;2-1(3,4)5/h1-19H,20H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQWDDJLXWWBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BClF4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370034 | |
Record name | 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl triphenylphosphonium tetrafluoroborate | |
CAS RN |
97559-21-2 | |
Record name | 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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